molecular formula C8H8FNO B8737499 N-(4-Fluorobenzyl)formamide

N-(4-Fluorobenzyl)formamide

Cat. No.: B8737499
M. Wt: 153.15 g/mol
InChI Key: MTXKMAASSRHJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluorobenzyl)formamide (C₈H₈FNO) is a formamide derivative featuring a 4-fluorobenzyl substituent. Its structure consists of a formyl group (-CHO) bonded to the nitrogen of a benzylamine moiety, with a fluorine atom at the para position of the benzene ring. This compound is synthesized via transamidation reactions, such as those catalyzed by Fe₃O₄ nanoparticles under solvent-free conditions, which offer high efficiency and environmental benefits . Key physical properties include a melting point of 59°C, distinguishing it from analogs with different substituents .

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]formamide

InChI

InChI=1S/C8H8FNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11)

InChI Key

MTXKMAASSRHJEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC=O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-(4-Fluorobenzyl)formamide with structurally related compounds:

Compound Name Substituent Molecular Formula Melting Point (°C) Key Properties/Synthesis
This compound 4-Fluorobenzyl C₈H₈FNO 59 Fe₃O₄-catalyzed transamidation
N-(4-Methoxybenzyl)formamide 4-Methoxybenzyl C₉H₁₁NO₂ 78 Higher m.p. due to electron-donating OCH₃
N-Benzylformamide Benzyl C₈H₉NO 63 Baseline for substituent effects
N-(4-Chlorophenyl)formamide 4-Chlorophenyl C₇H₆ClNO Phase transitions Exhibits thermal-dependent polymorphism
N-(4-Formamidophenyl)formamide 4-Formamidophenyl C₈H₈N₂O₂ 211 High m.p. due to hydrogen bonding

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine substituent (electron-withdrawing) lowers the melting point (59°C) compared to the methoxy group (electron-donating, 78°C) due to reduced intermolecular interactions .
  • Substituent Position : Para-substituted analogs (e.g., 4-fluoro, 4-methoxy) exhibit predictable trends in crystallinity and solubility, whereas ortho/meta substitutions may disrupt symmetry, affecting phase behavior .
  • Hydrogen Bonding : N-(4-Formamidophenyl)formamide’s high melting point (211°C) underscores the role of additional hydrogen-bonding sites in stabilizing crystal lattices .

Pharmacological Potential

  • Bioisosteric Effects : Fluorine’s bioisosteric properties make this compound a candidate for optimizing drug pharmacokinetics. For example, fluorinated pyrazole carboxamides demonstrate improved binding affinities in antiviral studies .

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